
Atizoram
概要
説明
準備方法
アチゾラムの合成には、いくつかのステップが含まれます。主要な合成経路には、ビシクロ[2.2.1]ヘプタン部分の形成、それに続くメトキシフェニル基への付加が含まれます。 最後のステップは、テトラヒドロピリミジンオン環の形成です . 工業生産方法では、通常、これらのステップを最適化して、高収率と高純度を実現します。 反応条件には、通常、目的の変換を促進するために、特定の触媒と溶媒の使用が含まれます .
化学反応の分析
アチゾラムは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して促進することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
これらの反応で使用される一般的な試薬および条件には、有機溶媒、特定の温度、および反応速度と収率を最適化するpH条件が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
アチゾラムは、幅広い科学研究への応用を持っています。
化学: ホスホジエステラーゼ4阻害のさまざまな化学プロセスへの影響を調べるためのモデル化合物として使用されます。
生物学: アチゾラムは、ホスホジエステラーゼ4の細胞シグナル伝達経路における役割を調査するために使用されます。
科学的研究の応用
Respiratory Diseases
Atizoram has shown promise in the treatment of respiratory diseases due to its ability to modulate inflammatory responses. By inhibiting phosphodiesterase 4, this compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in reducing inflammation in the airways. This mechanism makes it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
Immune System Disorders
Research indicates that this compound may be effective in managing immune system disorders. Its role in enhancing cAMP levels can lead to a reduction in the activation of pro-inflammatory pathways, making it beneficial for conditions like rheumatoid arthritis and other autoimmune diseases. Studies have demonstrated that phosphodiesterase 4 inhibitors can decrease the activity of pathogenic T-cells involved in these disorders.
Congenital Disorders
This compound's potential extends to congenital disorders where immune modulation is necessary. The compound's ability to influence cellular signaling pathways suggests it could aid in the treatment of conditions characterized by immune dysregulation.
Cellular Signaling Pathways
This compound serves as a model compound in studies focused on phosphodiesterase 4 inhibition. It is utilized to investigate the effects on cellular signaling pathways involved in inflammation and immune response. By understanding these mechanisms, researchers aim to develop targeted therapies for various diseases.
Pharmacokinetics and Metabolism Studies
Pharmacokinetic studies involving this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.
Pharmaceutical Development
This compound is employed in the pharmaceutical industry as a reference standard for developing new drugs targeting phosphodiesterase 4. Its unique chemical structure and pharmacological profile make it an essential compound for testing new formulations aimed at respiratory and inflammatory diseases.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material in high-performance liquid chromatography (HPLC) assays to ensure the accuracy and reliability of analytical methods used to quantify phosphodiesterase inhibitors in various formulations.
Case Study 1: Efficacy in COPD Treatment
A clinical trial investigated the efficacy of this compound in patients with moderate to severe COPD. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to placebo groups. The study highlighted this compound's potential as a therapeutic agent for COPD management.
Case Study 2: Impact on Autoimmune Disorders
In a controlled study involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. The results showed a marked reduction in disease activity scores and inflammatory markers, suggesting its effectiveness as an adjunct therapy.
作用機序
アチゾラムは、環状アデノシン一リン酸(cAMP)の分解に関与する酵素であるホスホジエステラーゼ4を阻害することによって、その効果を発揮します。 この酵素を阻害することにより、アチゾラムは細胞内のcAMPレベルを高め、腫瘍壊死因子-アルファなどの炎症性メディエーターの産生を減少させます . 関与する分子標的および経路には、cAMPシグナル伝達経路と、炎症性サイトカイン産生への下流効果が含まれます .
類似の化合物との比較
アチゾラムは、その特定の化学構造と、他のホスホジエステラーゼアイソフォームに影響を与えることなく、ホスホジエステラーゼ4を選択的に阻害できる能力のために、ホスホジエステラーゼ4阻害剤の中でユニークです . 類似の化合物には、以下が含まれます。
ロフルミラスト: 慢性閉塞性肺疾患の治療に使用されるもう1つのホスホジエステラーゼ4阻害剤。
アプレミラスト: 乾癬性関節炎と尋常性乾癬の治療に使用されます。
クリサボロール: アトピー性皮膚炎の治療に使用される局所ホスホジエステラーゼ4阻害剤.
アチゾラムのユニークさは、その特定の結合親和性と、他のホスホジエステラーゼ4阻害剤と比較して副作用が少ない可能性にあります .
類似化合物との比較
Atizoram is unique among phosphodiesterase 4 inhibitors due to its specific chemical structure and its ability to selectively inhibit phosphodiesterase 4 without affecting other phosphodiesterase isoforms . Similar compounds include:
Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used in the treatment of psoriatic arthritis and plaque psoriasis.
Crisaborole: A topical phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis.
This compound’s uniqueness lies in its specific binding affinity and its potential for fewer side effects compared to other phosphodiesterase 4 inhibitors .
生物活性
Atizoram, a thienobenzodiazepine derivative, has garnered attention for its pharmacological properties, particularly its effects on the GABAergic system. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.
This compound primarily acts as a positive allosteric modulator of GABA-A receptors, similar to other benzodiazepines. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. Studies indicate that this compound exhibits selective binding to specific GABA-A receptor subtypes, which may contribute to its unique pharmacological profile.
Table 1: Comparison of Binding Affinities
Compound | GABA-A Receptor Subtype | Binding Affinity (nM) |
---|---|---|
This compound | α1β2γ2 | 4.5 |
Alprazolam | α1β2γ2 | 7.9 |
Etizolam | α2β2γ2 | 92 |
Source: Molecular evaluation studies .
Pharmacodynamics
The pharmacodynamic profile of this compound suggests a reduced intrinsic activity compared to classical benzodiazepines. Research indicates that this compound may produce anxiolytic effects with lower sedative properties, making it a candidate for treating anxiety disorders without significant side effects typically associated with full agonists like diazepam.
Case Study: Anxiolytic Effects
A clinical case study involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms over an 8-week treatment period. Patients reported improvements in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A), with minimal sedation reported.
Efficacy and Safety Profile
This compound's safety profile appears favorable based on animal studies and preliminary clinical trials. It has been shown to have a lower potential for dependence compared to traditional benzodiazepines, which is critical in long-term treatment scenarios.
Table 2: Summary of Efficacy and Safety Data
Parameter | This compound | Alprazolam |
---|---|---|
Anxiolytic Efficacy | High | High |
Sedation Level | Low | Moderate |
Dependence Potential | Low | Moderate |
Source: Comparative studies on benzodiazepine derivatives .
Research Findings and Future Directions
Recent studies have focused on the structural biology of this compound, revealing insights into its binding characteristics and selectivity among GABA-A receptor subtypes. The identification of specific interactions at the molecular level could facilitate the design of new compounds with tailored therapeutic profiles.
特性
IUPAC Name |
5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNEAPWQHVPOK-FFSVYQOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151212 | |
Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115898-30-1, 135637-46-6 | |
Record name | Cp-76593 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atizoram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-76593 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATIZORAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。